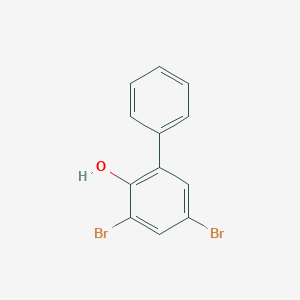
2,4-Dibromo-6-phenylphenol
Descripción general
Descripción
2,4-Dibromo-6-phenylphenol (DBPP) is an organic compound that has been widely used as a fungicide and bactericide in various industries, including agriculture, food processing, and healthcare. DBPP has also been extensively studied for its potential applications in scientific research, due to its unique chemical properties and mechanisms of action.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-phenylphenol has been used in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a model compound for studying the adsorption behavior of organic compounds on soil particles, and as a potential drug candidate for treating cancer and infectious diseases. 2,4-Dibromo-6-phenylphenol has also been used as a tool for investigating the mechanisms of action of other compounds, such as antibiotics and antiviral agents.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-phenylphenol involves the inhibition of various enzymes and metabolic pathways in microorganisms, leading to the disruption of their cellular processes and eventual cell death. 2,4-Dibromo-6-phenylphenol has been shown to inhibit the activity of enzymes involved in the synthesis of cell wall components, nucleic acids, and proteins. 2,4-Dibromo-6-phenylphenol also disrupts the membrane integrity of microorganisms, leading to the leakage of intracellular contents and eventual cell death.
Efectos Bioquímicos Y Fisiológicos
2,4-Dibromo-6-phenylphenol has been shown to have a range of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, 2,4-Dibromo-6-phenylphenol has been shown to induce oxidative stress and DNA damage in human cells, leading to cell cycle arrest and apoptosis. At higher concentrations, 2,4-Dibromo-6-phenylphenol has been shown to cause cytotoxicity and genotoxicity, leading to cell death and tissue damage. 2,4-Dibromo-6-phenylphenol has also been shown to have endocrine-disrupting effects, affecting the reproductive and developmental processes of aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dibromo-6-phenylphenol has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. 2,4-Dibromo-6-phenylphenol is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, 2,4-Dibromo-6-phenylphenol also has several limitations, including its potential toxicity and environmental impact, which require careful handling and disposal. 2,4-Dibromo-6-phenylphenol also has limited water solubility, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 2,4-Dibromo-6-phenylphenol, including its potential applications as a drug candidate for treating cancer and infectious diseases, as well as its use as a fluorescent probe for detecting protein-protein interactions. Further studies are also needed to investigate the mechanisms of action of 2,4-Dibromo-6-phenylphenol and its effects on human health and the environment. Additionally, the development of new synthesis methods and derivatives of 2,4-Dibromo-6-phenylphenol may lead to the discovery of new applications and properties of this compound.
Métodos De Síntesis
The synthesis of 2,4-Dibromo-6-phenylphenol involves the reaction of phenol with bromine in the presence of a catalyst, followed by the addition of phenylmagnesium bromide. The resulting product is then purified through recrystallization or column chromatography. The yield of 2,4-Dibromo-6-phenylphenol can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
2,4-dibromo-6-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAJYIKIPQZYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294319 | |
| Record name | 2,4-Dibromo-6-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-phenylphenol | |
CAS RN |
55815-20-8 | |
| Record name | NSC95809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dibromo-6-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



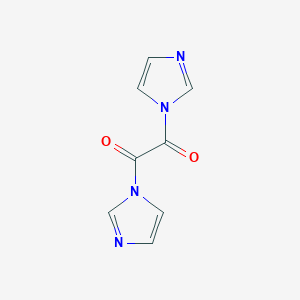
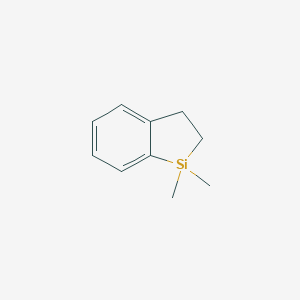
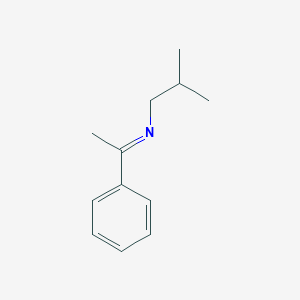

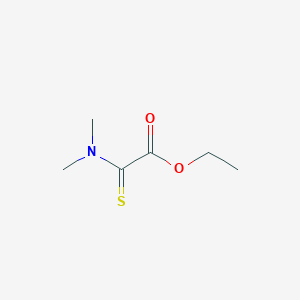
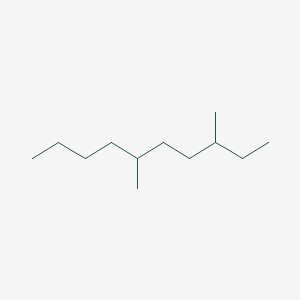
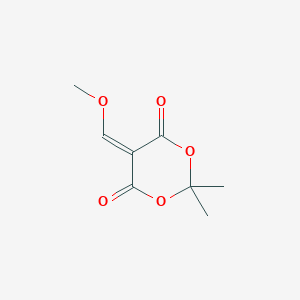
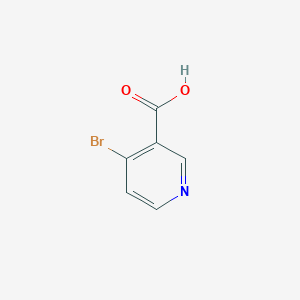
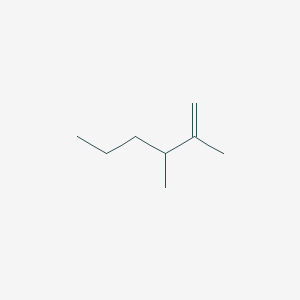
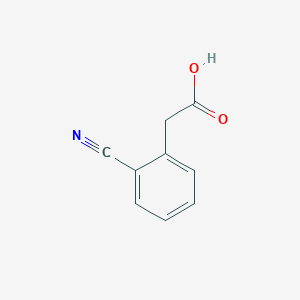
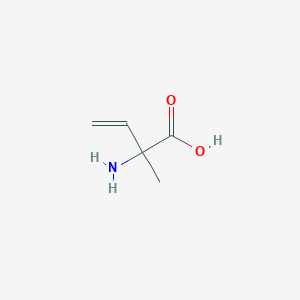
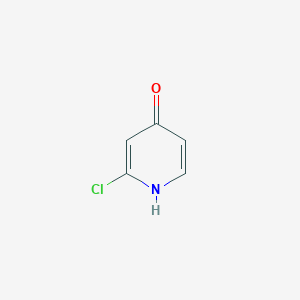
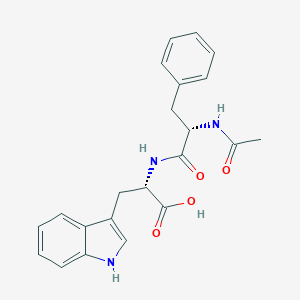
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)